

# Application Notes and Protocols: Ring Expansion of $\beta$ -Lactams Catalyzed by Tetrabutylammonium Cyanide

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## Compound of Interest

Compound Name: *Tetrabutylammonium cyanide*

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This document provides detailed application notes and protocols for the **tetrabutylammonium cyanide** (TBACN) catalyzed ring expansion of  $\beta$ -lactams to produce  $\gamma$ -lactams, specifically 5-aryliminopyrrolidin-2-ones, which are valuable precursors to succinimide derivatives. This organocatalytic method offers a novel approach for the transformation of the strained four-membered  $\beta$ -lactam ring into a five-membered  $\gamma$ -lactam structure through a unique N1-C4 bond cleavage mechanism.

## Introduction

$\beta$ -Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics.[1] The inherent ring strain of the 2-azetidinone core makes it a versatile synthetic intermediate for a variety of chemical transformations.[1] Ring expansion reactions of  $\beta$ -lactams provide an efficient pathway to larger, medically relevant heterocyclic structures such as  $\gamma$ -lactams (pyrrolidin-2-ones).

This protocol details the use of **tetrabutylammonium cyanide** (TBACN) as an efficient organocatalyst for the ring expansion of 4-(arylimino)methylazetidin-2-ones.[2][3] The reaction proceeds under mild conditions, utilizing a catalytic amount of TBACN in acetonitrile at room temperature.[1][3] This method is particularly noteworthy for its novel N1-C4 bond cleavage pathway, leading to the formation of 5-aryliminopyrrolidin-2-ones.[2][3] These products can be

further hydrolyzed to yield valuable succinimide derivatives, which are also prevalent in biologically active compounds.[2][3] A one-pot procedure starting from  $\beta$ -lactam aldehydes has also been developed, enhancing the efficiency of this synthetic route.[3]

## Data Presentation

The following table summarizes the quantitative data for the TBACN-catalyzed ring expansion of various 4-(arylimino)methylazetidin-2-ones to their corresponding 5-aryliminopyrrolidin-2-ones.

Entry	Substrate ( $\beta$ -Lactam)	Product ( $\gamma$ -Lactam)	Yield (%)
1	4-((p-methoxyphenylimino)methyl)-azetidin-2-one	5-(p-methoxyphenylimino)pyrrolidin-2-one	70
2	4-((phenylimino)methyl)-azetidin-2-one	5-(phenylimino)pyrrolidin-2-one	65
3	4-((p-chlorophenylimino)methyl)-azetidin-2-one	5-(p-chlorophenylimino)pyrrolidin-2-one	68
4	4-((p-tolyl)iminomethyl)-azetidin-2-one	5-(p-tolylimino)pyrrolidin-2-one	62
5	4-((2,4-dimethoxyphenylimino)methyl)-azetidin-2-one	5-((2,4-dimethoxyphenyl)imino)pyrrolidin-2-one	55
6	4-((naphthyl-1-imino)methyl)-azetidin-2-one	5-((naphthyl-1-imino)pyrrolidin-2-one)	44

Yields are for the isolated product after purification.

## Experimental Protocols

### Protocol 1: Synthesis of 4-(Arylimino)methylazetidin-2-ones (Substrate Preparation)

This is a general procedure for the synthesis of the starting materials for the ring expansion reaction.

Materials:

- $\beta$ -Lactam aldehyde (1.0 equiv)
- Appropriate arylamine (1.0 equiv)
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Dissolve the  $\beta$ -lactam aldehyde in anhydrous  $\text{CH}_2\text{Cl}_2$  in a round-bottom flask equipped with a magnetic stir bar.
- Add the arylamine to the solution at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, add anhydrous  $\text{MgSO}_4$  to the reaction mixture to remove any water formed.
- Stir for an additional 15 minutes, then filter the mixture through a pad of Celite.

- Remove the solvent from the filtrate under reduced pressure to yield the crude 4-(arylimino)methylazetidin-2-one.
- The crude product is typically of sufficient purity for the subsequent ring expansion step. If necessary, purification can be achieved by recrystallization or column chromatography on silica gel.

## Protocol 2: TBACN-Catalyzed Ring Expansion of 4-(Arylimino)methylazetidin-2-ones

### Materials:

- 4-(Arylimino)methylazetidin-2-one (1.0 equiv)
- **Tetrabutylammonium cyanide** (TBACN) (0.2 equiv, 20 mol%)
- Anhydrous acetonitrile ( $\text{CH}_3\text{CN}$ )
- Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
- Magnetic stirrer

### Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 4-(arylimino)methylazetidin-2-one in anhydrous acetonitrile.
- Add TBACN (20 mol%) to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate mixtures) to afford the pure 5-aryliminopyrrolidin-2-one.

## Protocol 3: One-Pot Synthesis of Succinimide Derivatives from $\beta$ -Lactam Aldehydes

This efficient one-pot, three-step procedure combines imine formation, catalytic ring expansion, and subsequent hydrolysis.

Materials:

- $\beta$ -Lactam aldehyde (1.0 equiv)
- Arylamine (1.0 equiv)
- **Tetrabutylammonium cyanide** (TBACN) (0.2 equiv, 20 mol%)
- Anhydrous acetonitrile ( $\text{CH}_3\text{CN}$ )
- Aqueous hydrochloric acid (e.g., 1 M HCl)
- Standard laboratory glassware
- Magnetic stirrer

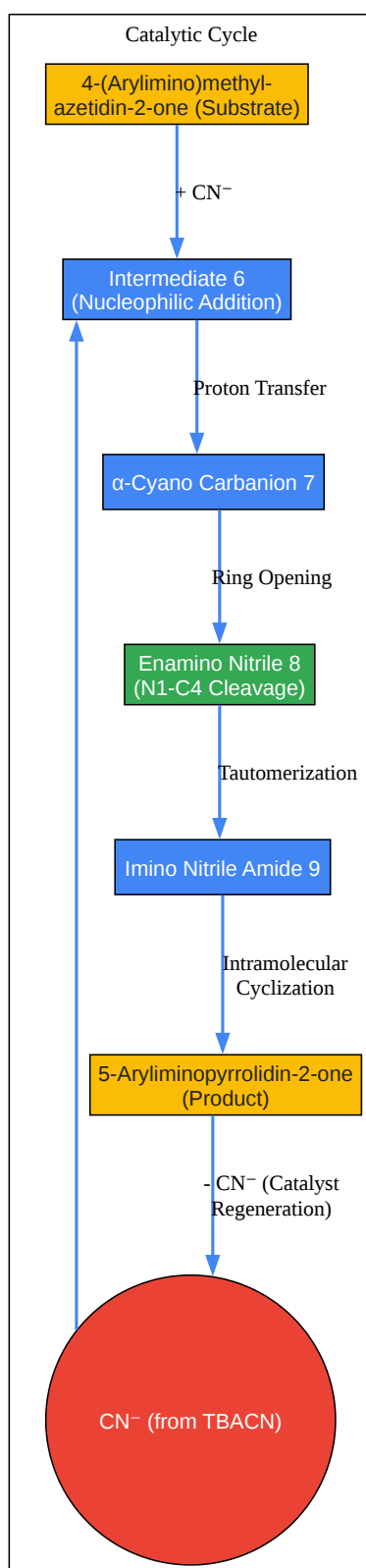
Procedure:

- **Imine Formation:** Dissolve the  $\beta$ -lactam aldehyde in anhydrous acetonitrile in a round-bottom flask. Add the arylamine and stir at room temperature for 2-4 hours until imine formation is complete (monitored by TLC).
- **Ring Expansion:** To the reaction mixture containing the in situ generated imine, add TBACN (20 mol%). Continue stirring at room temperature for 2-6 hours, monitoring the formation of the 5-aryliminopyrrolidin-2-one by TLC.
- **Hydrolysis:** Upon completion of the ring expansion, add aqueous HCl to the reaction mixture. Stir vigorously at room temperature for 1-2 hours to effect hydrolysis of the imine.
- **Work-up and Purification:**
  - Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude succinimide derivative by flash column chromatography on silica gel.

## Visualizations

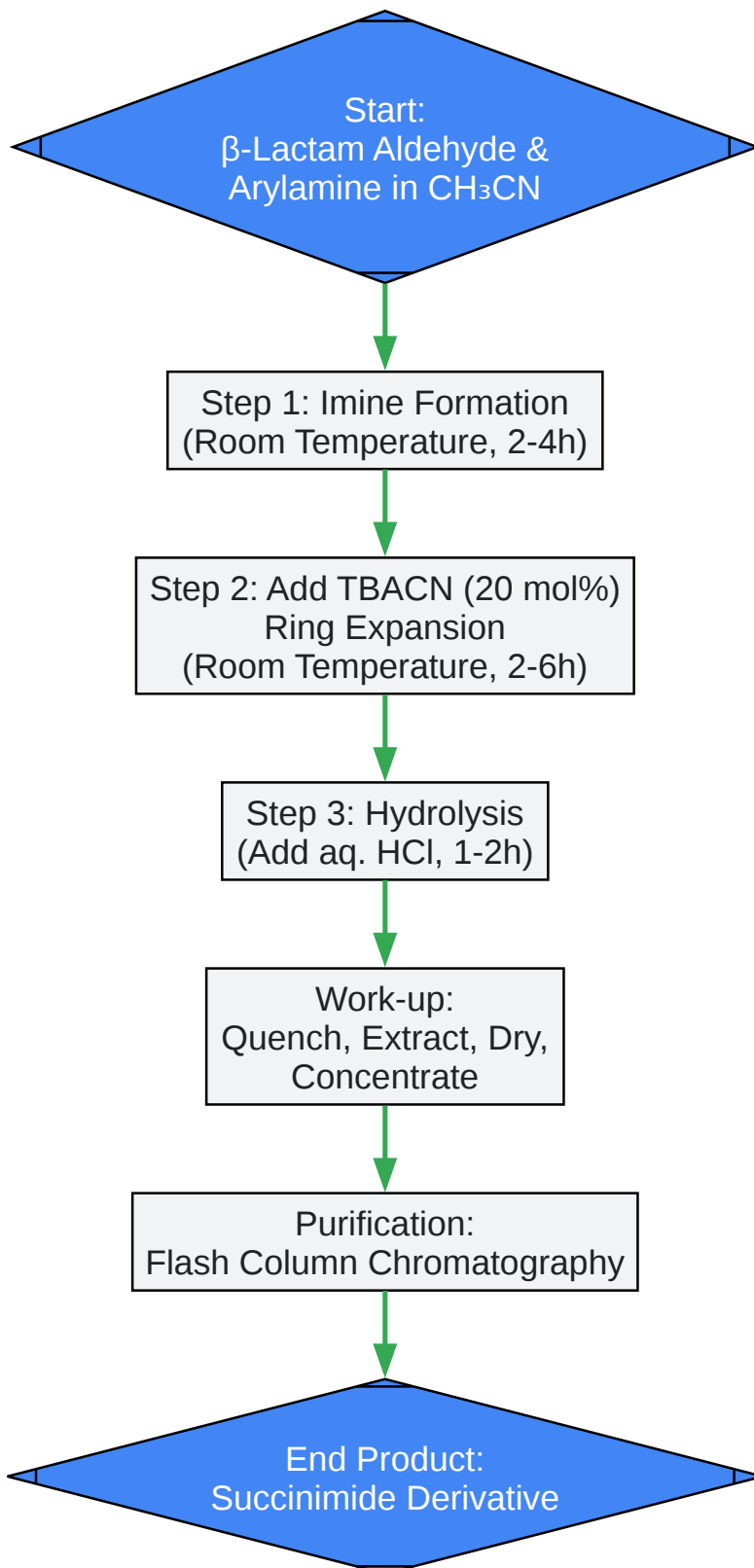
### Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the TBACN-catalyzed ring expansion.

## Experimental Workflow: One-Pot Synthesis



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Caption: Workflow for the one-pot synthesis of succinimides.

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## References

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